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Introduction

Cryopreservation, the storage of biological materials at ultra-low temperatures, typically in liquid
nitrogen (-196°C), is a vital technique for the long-term conservation of plant germplasm.[1] For
the genus Angraecum, which includes many species facing threats from habitat loss and over-
collection, cryopreservation offers a secure and cost-effective method for ex situ conservation.
[2] This document provides detailed application notes and protocols for the cryopreservation of
Angraecum seeds and protocorms, based on established methodologies for orchids. The
primary techniques covered are vitrification and direct freezing, which have shown success in
preserving orchid germplasm.[3][4]

Core Concepts in Orchid Cryopreservation

Successful cryopreservation hinges on preventing the formation of damaging intracellular ice
crystals during freezing and thawing.[5] This is typically achieved through two main strategies:

e Vitrification: A process where cells are treated with a highly concentrated cryoprotective
solution, leading to the formation of a glass-like, amorphous solid state upon rapid cooling.
The most common vitrification solution is PVS2.[6][7]

» Dehydration: Reducing the water content of cells to a level where ice crystal formation is
minimal upon freezing. This can be achieved through air drying or osmotic dehydration with
solutions like sucrose.[8][9]
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Data Summary: Cryopreservation of Angraecum
Seeds

The following table summarizes the quantitative data from a study on the cryopreservation of
Angraecum magdalenae seeds, highlighting the effect of vitrification with PVS2.

Germination

Species Treatment Pre-treatment Reference
Rate (%)

Angraecum Direct immersion

] None 40 [31[7]
magdalenae in LN
Angraecum o o

Vitrification 30 min in PVS2 92 [31[7]
magdalenae
Angraecum No Reduced

) PVS2 treatment o [3]

protensum Cryopreservation germination

Note: While vitrification significantly benefited Angraecum magdalenae, it was observed to be
detrimental to the germination of non-cryopreserved Angraecum protensum seeds, indicating
that the toxicity of PVS2 can be a factor and optimization is crucial.[3] Another study suggests
that for some Angraecum species, vitrification may not be essential for successful
cryopreservation.[2]

Experimental Protocols
Protocol 1: Vitrification of Angraecum Seeds

This protocol is adapted from studies on Angraecum magdalenae and other orchid species.[3]

[7]

1. Materials

e Mature Angraecum seed capsules
e Laminar flow hood

 Stereomicroscope
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Sterile filter paper

Cryovials (1.8 or 2.0 ml)

Liquid nitrogen (LN)

Water bath (40°C)

PVS2 Solution: 30% (w/v) glycerol, 15% (w/v) ethylene glycol, 15% (w/v) dimethyl sulfoxide
(DMSO) in half-strength Murashige and Skoog (MS) medium with 0.4 M sucrose, pH 5.7.[6]

Loading Solution (Optional but recommended): 2 M glycerol and 0.4 M sucrose in MS
medium.

Unloading Solution: 1.2 M sucrose in MS medium.

Recovery Medium: Asymbiotic orchid germination medium (e.g., half-strength MS with 5%
v/v coconut water).[10]

. Procedure

Seed Preparation:

o Aseptically remove seeds from mature capsules in a laminar flow hood.

o If necessary, dry the seeds in a desiccator with silica gel for a defined period to reduce
moisture content.

Pre-treatment (Vitrification):

o

Place a small quantity of seeds on a sterile filter paper.

[¢]

(Optional) Immerse the seeds in Loading Solution for 20 minutes at room temperature.

[¢]

Transfer the seeds to a cryovial containing 1 ml of PVS2 solution.

[e]

Incubate for 30 minutes at 0°C (on ice). This duration is a critical parameter and may
require optimization for different Angraecum species.
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o Freezing:
o Directly plunge the cryovials containing the seeds in PVS2 into liquid nitrogen.
o Store for a minimum of 1 hour, or for long-term storage.

e Thawing and Recovery:

Rapidly thaw the cryovials by immersing them in a 40°C water bath for 1-2 minutes until
the PVS2 solution has melted.

[e]

[e]

Immediately remove the PVS2 solution with a pipette.

o

Add 1 ml of Unloading Solution and incubate for 20 minutes at room temperature.

Remove the Unloading Solution and wash the seeds with liquid MS medium.

[¢]

[¢]

Culture the seeds on the Recovery Medium in the dark at 25°C.

Protocol 2: Cryopreservation of Angraecum Protocorms
(Adapted from other Terrestrial Orchids)

This protocol is based on the successful cryopreservation of protocorms from the terrestrial
orchid Caladenia latifolia and can serve as a starting point for Angraecum.[10][11]

1. Materials

e Angraecum protocorms (primary or secondary)

e Pre-culture Medium: Half-strength MS medium with 0.2 M raffinose.[10]
e PVS2 Solution: (See Protocol 1)

¢ Washing Solution: 1 M sucrose in liquid MS medium.[11]

e Aluminum foil strips

e Cryovials
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Liquid nitrogen

Recovery Medium: Half-strength MS with 1 uM zeatin and 0.5 uM gibberellic acid for the first
week, followed by asymbiotic germination medium.[10]

. Procedure
Protocorm Preparation:

o Generate protocorms through asymbiotic seed germination. For secondary protocorms, a
proliferation medium (e.g., ¥2 MS with 5 uM a-naphthaleneacetic acid + 2 uM 6-
benzylaminopurine) can be used.[10]

o Select healthy, developing protocorms for cryopreservation.
Pre-culture:

o Culture the protocorms on the Pre-culture Medium for 48 hours at 15°C. This step
enhances dehydration tolerance.[10]

Vitrification and Freezing (Droplet-Vitrification Method):

o In a sterile petri dish on ice, immerse the pre-cultured protocorms in PVS2 solution for 20
minutes.[11]

o Place small droplets of PVS2 onto sterile aluminum foil strips.

o Transfer 2-3 protocorms into each droplet.

o Plunge the foil strips directly into liquid nitrogen.

o Transfer the frozen foil strips into pre-cooled cryovials for storage.
Thawing and Recovery:

o Remove the foil strip from the cryovial and quickly immerse it in Washing Solution (1 M
sucrose) at room temperature for 20 minutes.
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o Transfer the protocorms to solid Recovery Medium.

o After one week, transfer the protocorms to a standard asymbiotic germination medium for
further development.[10]

Visualizations
Experimental Workflows
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Protocol 1: Vitrification of Angraecum Seeds

Start: Mature Seeds

'

Aseptic Seed Extraction

'

PVS2 Treatment (30 min, 0°C)

Plunge into Liquid Nitrogen (-196°C)

Rapid Thawing (40°C Water Bath)

'

Unloading (1.2 M Sucrose)

'

Culture on Recovery Medium

'

Germination & Plantlet Development

Click to download full resolution via product page

Caption: Workflow for the vitrification-based cryopreservation of Angraecum seeds.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15610809?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol 2: Droplet-Vitrification of Angraecum Protocorms

Start: Healthy Protocorms

Pre-culture (0.2 M Raffinose, 48h, 15°C)

PVS2 Treatment (20 min, 0°C)

'

Place in PVS2 Droplets on Foll

Plunge Foil into Liquid Nitrogen (-196°C)

Thaw Foil in Washing Solution (1 M Sucrose)

'

Culture on Recovery Medium

'

Regeneration into Plantlets

Click to download full resolution via product page

Caption: Droplet-vitrification workflow for the cryopreservation of Angraecum protocorms.
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Logical Relationships

Key Factors in Angraecum Cryopreservation Success

Cryoprotectant Application (e.g., PVS2)

can C&US&

Optimal Dehydration Rapid Cooling/Warming Rates

Cryoprotectant Toxicity prevents minimizes

reduces |Appropriate Recovery Conditions Intracellular Ice Formation

promotes reduces

High Survival & Regeneration

Click to download full resolution via product page

Caption: Factors influencing the success of Angraecum germplasm cryopreservation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com
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